molecular formula C11H13ClN2O2 B2969333 3-Chloro-4-(morpholin-4-ylcarbonyl)aniline CAS No. 926201-77-6

3-Chloro-4-(morpholin-4-ylcarbonyl)aniline

Cat. No. B2969333
CAS RN: 926201-77-6
M. Wt: 240.69
InChI Key: PFROQKWMWAATAB-UHFFFAOYSA-N
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Description

3-Chloro-4-(morpholin-4-ylcarbonyl)aniline is a biochemical used for proteomics research . It has a molecular formula of C11H13ClN2O2 and a molecular weight of 240.69 .


Molecular Structure Analysis

The molecular structure of this compound consists of an aniline group (a benzene ring with an amino group), a morpholine group (a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom), and a carbonyl group (a carbon atom double-bonded to an oxygen atom). The morpholine and carbonyl groups are connected to the fourth carbon atom of the benzene ring, and the chlorine atom is connected to the third carbon atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C11H13ClN2O2), molecular weight (240.69), and its use in proteomics research . Unfortunately, other properties like melting point, boiling point, and density were not found in the web search results.

Scientific Research Applications

Cancer Research and Kinase Inhibition

3-Chloro-4-(morpholin-4-ylcarbonyl)aniline and its derivatives have been studied for their potential in cancer research, particularly in the inhibition of Src kinase activity. Optimization of similar compounds has led to increased inhibition of both Src kinase activity and Src-mediated cell proliferation, which is crucial for cancer treatment strategies. Specifically, modifications of the morpholine group in these compounds have shown to effectively inhibit tumor growth in xenograft models, indicating their potential utility in cancer therapy (Boschelli et al., 2001).

Antimalarial Activity

Another significant application of this compound derivatives is in antimalarial research. Studies have synthesized and evaluated the efficacy of these compounds against chloroquine-sensitive and -resistant strains of Plasmodium falciparum. Remarkably, a morpholino derivative demonstrated the ability to cure mice infected by Plasmodium berghei, showcasing a promising avenue for the development of new antimalarial agents with lower toxicity profiles (Delarue et al., 2001).

Corrosion Inhibition

In the field of materials science, this compound compounds have been investigated for their corrosion inhibition properties. Research has identified these compounds as efficient corrosion inhibitors, particularly for mild steel in acidic environments. The study found that the inhibition efficiency increases with concentration, suggesting their potential application in protecting metal surfaces from corrosive damage (Daoud et al., 2014).

Polymerization Catalysts

These compounds also find applications in polymer science, specifically in the polymerization of olefins. Research into the preparation of phosphine-amido hafnium and zirconium complexes, which are related to the structural framework of this compound, has demonstrated their effectiveness as catalysts in olefin polymerization. Such studies highlight the potential of these compounds in the synthesis of new polymeric materials (Jun et al., 2013).

Future Directions

The future directions of 3-Chloro-4-(morpholin-4-ylcarbonyl)aniline are not specified in the web search results. Its use in proteomics research suggests that it may have applications in the study of proteins and their roles in biological processes .

properties

IUPAC Name

(4-amino-2-chlorophenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c12-10-7-8(13)1-2-9(10)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFROQKWMWAATAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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